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molecular formula C7H4Cl2O3 B109070 3,6-Dichloro-2-hydroxybenzoic acid CAS No. 3401-80-7

3,6-Dichloro-2-hydroxybenzoic acid

Cat. No. B109070
M. Wt: 207.01 g/mol
InChI Key: FKIKPQHMWFZFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04161611

Procedure details

The compound 2-methoxy-3,6-dichlorobenzoic acid is a valuable herbicide and is used in commerce for the control of a variety of undesirable vegetation. The prior art discloses in U.S. Pat. No. 3,013,054 that the 2-methoxy-3,6-dichlorobenzoic acid is prepared from 1,2,4-trichlorobenzene in a three-stage process. The trichlorobenzene is first converted to 2,5-dichlorophenol with methanol and sodium hydroxide. The phenol is then treated with carbon dioxide under pressure to yield 2-hydroxy-3,6-dichlorobenzoic acid. The hydroxy acid is then methylated with dimethyl sulfate or methyl chloride to yield the desired product.
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reactant
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Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[C:5]([OH:7])=[O:6].ClC1C=CC(Cl)=CC=1Cl.ClC1C(Cl)=C(Cl)C=CC=1.ClC1C=CC(Cl)=CC=1O.[OH-].[Na+].C1(O)C=CC=CC=1.C(=O)=O>CO>[OH:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[C:5]([OH:7])=[O:6] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C(=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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